![molecular formula C17H14Br2O2 B14137825 1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) CAS No. 4072-68-8](/img/structure/B14137825.png)
1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) is a synthetic organic compound characterized by its unique structure, which includes two bromoethanone groups attached to a methylenedi(phenylene) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) typically involves the reaction of 4,4’-methylenedianiline with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity 1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one).
Chemical Reactions Analysis
Types of Reactions
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethanone groups are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imines or ethers, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Reactions: Products include substituted ethanones with various functional groups.
Oxidation Products: Corresponding ketones.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the study of protein structures.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to form stable cross-linked networks.
Mechanism of Action
The mechanism of action of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) involves its reactivity towards nucleophiles. The bromoethanone groups act as electrophilic centers, facilitating nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound serves as a versatile intermediate. The molecular targets and pathways involved depend on the specific application, such as the formation of cross-linked polymers or the synthesis of bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Methylenedi(4,1-phenylene)]bis(maleimide): Another compound with a similar backbone but different functional groups, used in the synthesis of thermosetting polymers.
1,1’-[Methylenedi(4,1-phenylene)]bis(2-chloroethan-1-one): Similar structure with chlorine atoms instead of bromine, exhibiting different reactivity and applications.
Uniqueness
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) is unique due to its specific reactivity profile, particularly its ability to undergo nucleophilic substitution reactions efficiently. This makes it a valuable intermediate in organic synthesis and materials science, where precise control over reactivity is essential.
Properties
CAS No. |
4072-68-8 |
|---|---|
Molecular Formula |
C17H14Br2O2 |
Molecular Weight |
410.1 g/mol |
IUPAC Name |
2-bromo-1-[4-[[4-(2-bromoacetyl)phenyl]methyl]phenyl]ethanone |
InChI |
InChI=1S/C17H14Br2O2/c18-10-16(20)14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17(21)11-19/h1-8H,9-11H2 |
InChI Key |
DAMXONRKMFAAHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)CBr)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)
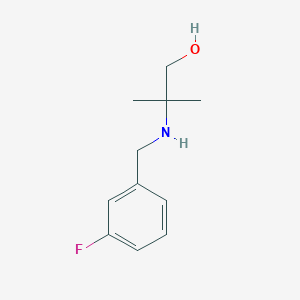
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)

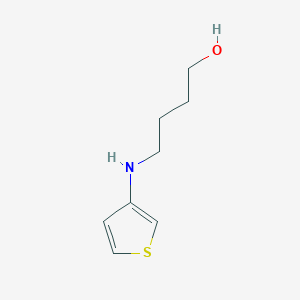
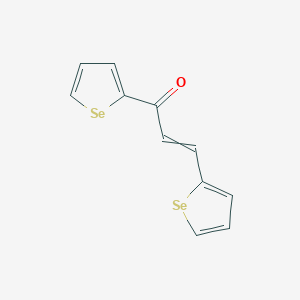
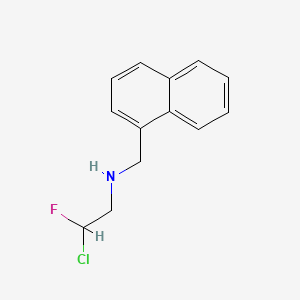
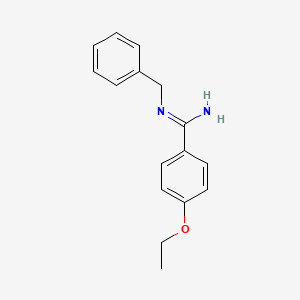
![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14137795.png)
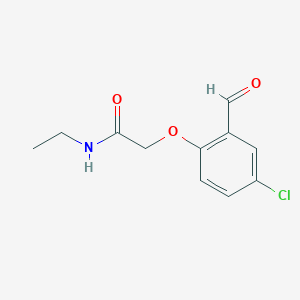
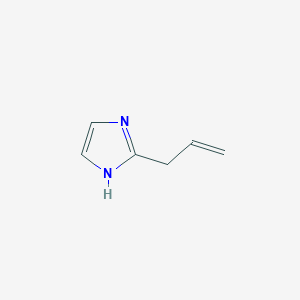
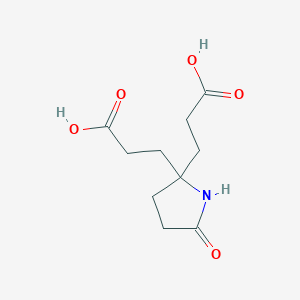
![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
